

An In-depth Technical Guide to Methyl 2-Isocyanatobenzoate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **Methyl 2-isocyanatobenzoate**

Cat. No.: **B167905**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-isocyanatobenzoate is a versatile bifunctional molecule playing a crucial role as a building block in the synthesis of a variety of heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug discovery and development. The high reactivity of its isocyanate group, coupled with the ester functionality, makes it a valuable reagent for creating diverse chemical scaffolds.

Core Physical and Chemical Properties

Methyl 2-isocyanatobenzoate is a solid at room temperature, characterized by the presence of both an ester and a highly reactive isocyanate functional group on a benzene ring. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methyl 2-Isocyanatobenzoate**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ NO ₃	[1]
Molecular Weight	177.16 g/mol	
Appearance	Solid	
Color	Colorless to pale yellow	[1]
Odor	Distinctive	[1]
Melting Point	45-49 °C	
Boiling Point	101 °C at 2 mmHg	
SMILES	COC(=O)c1ccccc1N=C=O	
InChI	1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3	
CAS Number	1793-07-3	

Reactivity and Chemical Behavior

The chemical behavior of **methyl 2-isocyanatobenzoate** is dominated by the high electrophilicity of the isocyanate group, which readily reacts with nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Addition Reactions

The isocyanate moiety is highly susceptible to attack by nucleophiles such as alcohols, amines, and water. These reactions lead to the formation of carbamates, ureas, and, with subsequent reaction, amines and carbon dioxide, respectively. This reactivity allows for the facile introduction of a variety of functional groups and the construction of more complex molecular architectures.[\[1\]](#)

Cyclization Reactions

A significant application of **methyl 2-isocyanatobenzoate** is in the synthesis of heterocyclic compounds, most notably quinazolinones. The ortho-disposition of the isocyanate and methyl

ester groups allows for intramolecular cyclization reactions with appropriate reagents, forming stable ring systems that are prevalent in many biologically active molecules.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **methyl 2-isocyanatobenzoate**.

Synthesis of Methyl 2-Isocyanatobenzoate

Methyl 2-isocyanatobenzoate can be synthesized from methyl anthranilate. A general and effective method for converting an amine to an isocyanate is through reaction with phosgene or a phosgene equivalent like triphosgene.

Materials:

- Methyl anthranilate
- Triphosgene
- Anhydrous toluene
- Anhydrous triethylamine
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve methyl anthranilate (1 equivalent) in anhydrous toluene.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

- Slowly add the triphosgene solution to the stirred solution of methyl anthranilate via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, slowly add anhydrous triethylamine (2.2 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
- Concentrate the filtrate under reduced pressure to yield the crude **methyl 2-isocyanatobenzoate**.

Safety Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Purification

The crude product can be purified by vacuum distillation.

Procedure:

- Set up a vacuum distillation apparatus.
- Transfer the crude **methyl 2-isocyanatobenzoate** to the distillation flask.
- Slowly apply vacuum and gently heat the flask.
- Collect the fraction distilling at 101 °C and a pressure of 2 mmHg.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the synthesized compound and confirm its molecular weight. A suitable GC method would involve a non-polar capillary column and a temperature gradient program to ensure good

separation. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **methyl 2-isocyanatobenzoate** (177.16 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

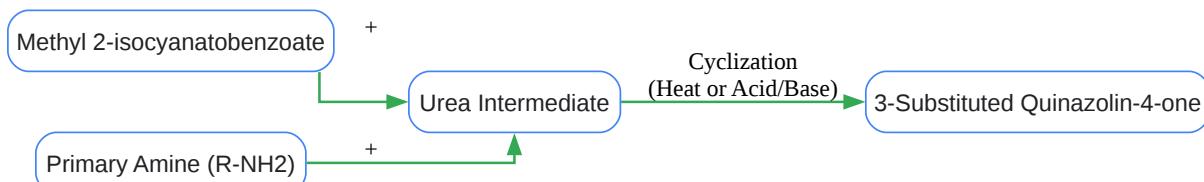
- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will appear in the region of δ 7.0-8.0 ppm, and their splitting pattern will be indicative of the 1,2-disubstituted benzene ring. The methyl ester protons will appear as a singlet around δ 3.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and isocyanate groups, as well as the aromatic carbons.

Applications in Drug Discovery and Development

Methyl 2-isocyanatobenzoate is a valuable precursor for the synthesis of various biologically active molecules.

Synthesis of 3H-Quinazolin-4-ones

Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] **Methyl 2-isocyanatobenzoate** serves as a key starting material for the synthesis of 3-substituted quinazolin-4-ones. The general synthetic approach involves the reaction of **methyl 2-isocyanatobenzoate** with a primary amine, followed by cyclization.

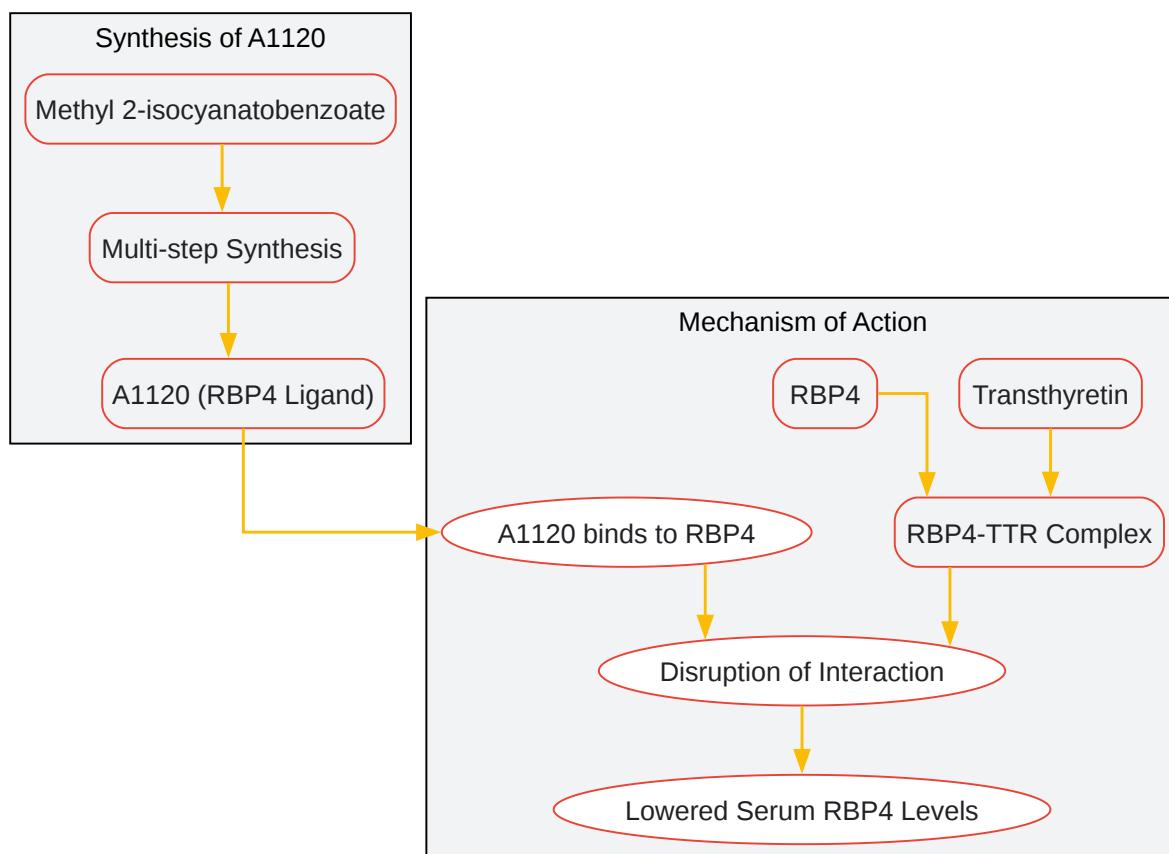


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Fig. 1: General scheme for the synthesis of 3-substituted quinazolin-4-ones.

Development of Retinol-Binding Protein 4 (RBP4) Ligands

Retinol-binding protein 4 (RBP4) is a transporter of retinol (vitamin A) in the blood, and its elevated levels have been linked to insulin resistance and type 2 diabetes.^{[5][6]} **Methyl 2-isocyanatobenzoate** was used in the synthesis of A1120, a potent and selective non-retinoid ligand for RBP4.^[5] A1120 was found to disrupt the interaction between RBP4 and its binding partner transthyretin, leading to lower circulating levels of RBP4.^{[5][6]} This work highlights the potential of using **methyl 2-isocyanatobenzoate** as a scaffold for developing new therapeutic agents targeting RBP4.



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Fig. 2: Workflow from synthesis to the mechanism of action for RBP4 ligand A1120.

Safety and Handling

Isocyanates are known respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.^[1] It is crucial to work in a well-ventilated fume hood and wear gloves and safety glasses. Avoid inhalation of dust and vapors.

Conclusion

Methyl 2-isocyanatobenzoate is a valuable and reactive building block in organic synthesis with significant applications in the development of pharmaceuticals. Its ability to readily form ureas and subsequently cyclize to form quinazolinone scaffolds, along with its utility in constructing targeted ligands for proteins like RBP4, underscores its importance for researchers in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of this versatile chemical intermediate.

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